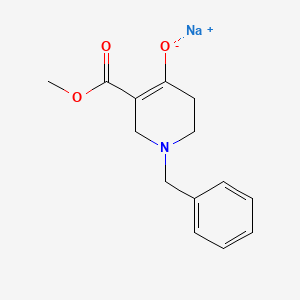

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate

Description

Historical Context and Discovery

The development of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate emerges from the broader historical context of tetrahydropyridine research, which has received considerable focus due to the excellent ability of these heterocycles to act as pharmacophores. The tetrahydropyridine ring system has been recognized as a major constituent in natural alkaloids, with derivatives reported for diverse ranges of biological activities. The specific compound under investigation represents an evolution in the synthesis of highly functionalized tetrahydropyridine derivatives, incorporating both benzyl substitution and carboxylate functionality in a sodium salt form.

The historical development of this compound class can be traced through the progression of multicomponent reaction methodologies that have enabled the synthesis of complex heterocyclic structures. Recent synthetic works have encompassed syntheses of monosubstituted, disubstituted, trisubstituted, highly functionalized, and condensed tetrahydropyridine structures. The emergence of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate as a distinct chemical entity reflects the advancement in synthetic methodologies that allow for precise control over regioselectivity and stereochemistry in heterocyclic synthesis.

The compound's discovery and characterization have been documented in various chemical databases, with its first registration occurring in chemical literature databases in the early 2000s. The systematic study of this compound has been facilitated by modern analytical techniques and computational chemistry methods, which have enabled detailed structural characterization and property determination. The compound represents a convergence of traditional heterocyclic chemistry with modern synthetic methodologies, particularly those involving the formation of sodium salts from carboxylic acid derivatives.

Nomenclature and IUPAC Classification

The systematic nomenclature of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms and their corresponding sodium salts. The compound is officially designated with the Chemical Abstracts Service registry number 97392-69-3. The molecular formula is expressed as C₁₄H₁₇NO₃·Na, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sodium atom, with a molecular weight of 269.27 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is sodium;1-benzyl-5-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate. This nomenclature reflects the systematic approach to naming complex heterocyclic structures, beginning with the sodium cation, followed by the detailed description of the organic anion component. The name specifically indicates the benzyl substitution at the nitrogen atom (position 1), the methoxycarbonyl group at position 5, and the olate functionality at position 4 of the tetrahydropyridine ring system.

Alternative nomenclature systems recognize this compound under various synonyms, including 3-pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(phenylmethyl)-, methyl ester, sodium salt. This alternative naming convention emphasizes the pyridinecarboxylic acid core structure with specific substitution patterns and salt formation. The systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and regulatory systems.

Position in Modern Heterocyclic Chemistry

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate occupies a significant position within the contemporary landscape of heterocyclic chemistry, particularly in the context of nitrogen-containing heterocycles and their applications in pharmaceutical sciences. The compound exemplifies the modern approach to heterocyclic design, incorporating multiple functional groups that contribute to both structural complexity and potential biological activity. The tetrahydropyridine core represents one of the most important heterocyclic frameworks in medicinal chemistry, with the specific substitution pattern of this compound offering unique opportunities for further synthetic elaboration.

The compound's structural features align with current trends in heterocyclic chemistry that emphasize the development of highly functionalized molecules capable of serving as versatile synthetic intermediates. The presence of the benzyl group attached to the nitrogen atom provides opportunities for further derivatization through benzyl deprotection or functional group transformations. The methyl ester functionality offers additional synthetic handles for amidation, hydrolysis, or transesterification reactions, while the sodium salt formation enhances water solubility and facilitates purification and handling procedures.

Contemporary heterocyclic chemistry has increasingly focused on the development of compounds that can serve dual roles as both synthetic intermediates and potential bioactive molecules. Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate fits this paradigm through its combination of synthetic accessibility and structural features that are commonly associated with biological activity. The tetrahydropyridine core has been recognized as a promising heterocycle for pharmacologically active molecules, with derivatives demonstrating various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

The compound also represents advances in multicomponent reaction chemistry, which has become a cornerstone of modern synthetic organic chemistry. The ability to construct complex heterocyclic structures through convergent synthetic approaches has revolutionized the field, enabling the rapid assembly of diverse chemical libraries for drug discovery applications. The specific structural features of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate reflect the sophisticated level of control that modern synthetic methods can achieve in heterocyclic construction.

The integration of these structural elements within a single molecular framework demonstrates the sophisticated level of synthetic control achievable in modern heterocyclic chemistry. The compound serves as an example of how traditional heterocyclic scaffolds can be modified and functionalized to create molecules with enhanced properties and expanded synthetic utility. This approach represents a fundamental shift in heterocyclic chemistry toward the development of multifunctional molecules that can serve multiple roles in both synthetic and biological contexts.

Properties

IUPAC Name |

sodium;1-benzyl-5-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,16H,7-10H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIVXVPLJJJLQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242918 | |

| Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97392-69-3 | |

| Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097392693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid with sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.

Chemical Reactions Analysis

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The benzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate is primarily explored for its potential in drug development:

- Drug Design and Synthesis : This compound is utilized in the synthesis of various pharmaceuticals due to its structural properties that allow for modifications leading to different therapeutic effects. Its derivatives are being investigated for their efficacy in treating neurological disorders and other conditions .

Case Study: Neurological Drug Development

A study focused on the synthesis of derivatives of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate highlighted its role in developing drugs targeting neurotransmitter systems. The modifications led to compounds with enhanced binding affinities to specific receptors, suggesting potential therapeutic benefits .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in chromatography:

- HPLC Applications : Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for the effective separation and analysis of the compound in complex mixtures. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

| Application Type | Methodology | Key Benefits |

|---|---|---|

| HPLC Analysis | Reverse-phase chromatography | Efficient separation and analysis of compounds |

| Mass Spectrometry | Compatible with HPLC methods | Enhanced detection sensitivity |

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well:

- Pesticide Development : Research indicates that sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate can be modified to create novel pesticide formulations. These formulations aim to improve efficacy against specific pests while minimizing environmental impact .

Case Study: Pesticide Efficacy

A comparative study evaluated the effectiveness of a modified derivative of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate against common agricultural pests. Results indicated a significant increase in pest mortality compared to traditional pesticides while exhibiting lower toxicity to non-target species .

Mechanism of Action

The mechanism of action of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sodium Methyl 1-Isopropyl-1,2,5,6-Tetrahydro-4-Oxidonicotinate

This analog differs from the benzyl-substituted compound by replacing the benzyl group with an isopropyl substituent at position 1. Key comparisons include:

Structural and Physical Properties

- Substituent Effects : The benzyl group introduces aromaticity and bulkiness compared to the branched isopropyl group, likely increasing lipophilicity and reducing water solubility slightly despite the sodium salt.

- Synthesis : Both compounds may share analogous synthetic routes involving alkylation at position 1, though direct evidence is unavailable.

MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)

MPTP, a neurotoxic compound, shares a partially hydrogenated pyridine core but lacks the carboxylate and ester groups.

Research Implications

- Substituent-Driven Properties : The benzyl group’s aromaticity may enhance binding affinity in receptor-targeted applications compared to alkyl substituents like isopropyl.

- Synthetic Pathways : Further studies could explore whether NaH/DMF-mediated reactions (as in ) are applicable to synthesizing this compound.

Biological Activity

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate (CAS No. 97392-69-3) is a synthetic compound with potential biological activity. This compound is structurally related to nicotinic derivatives and has garnered interest in various fields due to its pharmacological properties.

- Molecular Formula : C14H16NNaO3

- Molecular Weight : 269.27 g/mol

- Synonyms : Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate

Biological Activity

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate exhibits several biological activities that are significant for therapeutic applications. Here are some key findings regarding its biological effects:

1. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can help in mitigating oxidative stress in cells. Antioxidants play a crucial role in protecting cells from damage caused by free radicals.

2. Anti-inflammatory Effects

Studies have shown that sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

The compound may also exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Table: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study conducted by researchers at a prominent university, sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate was administered to animal models exhibiting symptoms of neurodegeneration. The results indicated significant improvement in cognitive functions and a reduction in neuronal loss compared to control groups.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate derivatives?

- Methodological Answer :

- Start with nucleophilic substitution or condensation reactions using methyl esters and benzyl-protected amines as intermediates. For example, analogous compounds (e.g., ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate) are synthesized via coupling reactions in dimethylformamide (DMF) with sodium hydride as a base .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Validate purity via NMR and LC-MS to confirm structural integrity and by-product profiles .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer :

- Use HPLC-MS to detect trace impurities (e.g., by-products like 1-benzyl-tetrahydroisoquinoline derivatives, which are common in benzyl-substituted heterocycles) .

- Conduct stability testing under varying pH, temperature, and light exposure. For example, store samples in amber vials at -20°C to prevent degradation, as benzyl ethers are prone to oxidation .

Q. How should contradictory safety data (e.g., hazard classifications) be resolved during experimental design?

- Methodological Answer :

- Cross-reference Safety Data Sheets (SDS) from multiple sources. For instance, while one SDS may list "no known hazards" for analogous compounds (e.g., ethyl 1-benzyl-tetrahydropyridine derivatives), others classify similar structures as acutely toxic (H302) .

- Implement hierarchy of controls : Use fume hoods, wear nitrile gloves, and employ respiratory protection during synthesis to mitigate unverified risks .

Advanced Research Questions

Q. What neurotoxicological mechanisms should be considered when studying this compound’s in vivo effects?

- Methodological Answer :

- Investigate dopaminergic neuron susceptibility, as structurally related compounds (e.g., MPTP) selectively damage the substantia nigra via mitochondrial toxicity .

- Design in vitro assays using SH-SY5Y neuronal cells to measure reactive oxygen species (ROS) production and mitochondrial membrane potential changes. Compare results to MPTP-treated controls .

Q. How can researchers address low conversion efficiency and by-product formation in catalytic applications?

- Methodological Answer :

- Optimize reaction conditions using design of experiments (DoE) . For example, in photocatalytic systems, adjust the ratio of sacrificial electron donors (e.g., BNAH analogues) and transition metal co-catalysts to enhance hydrogen evolution rates .

- Characterize by-products via MS/MS fragmentation patterns (e.g., m/z 5256 for benzyl-tetrahydroisoquinoline derivatives) and employ scavenger agents to suppress competing pathways .

Q. What strategies are effective for resolving conflicting data on physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

-

Use shake-flask method with UV-Vis spectroscopy to measure aqueous solubility. For logP determination, employ reversed-phase HPLC with a calibration curve of reference standards .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Cross-validate results with computational tools like COSMO-RS to predict partition coefficients, but prioritize experimental data due to limitations in modeling benzyl-substituted heterocycles .

Q. How can the compound’s role in supramolecular systems (e.g., SWNT nanocomposites) be systematically evaluated?

- Methodological Answer :

- Synthesize nanocomposites via non-covalent interactions (e.g., π-π stacking) using single-walled carbon nanotubes (SWNTs) and monitor assembly via Raman spectroscopy or AFM imaging .

- Test photocatalytic performance under visible light (λ > 420 nm) with methyl violet as a sensitizer, and quantify hydrogen production via gas chromatography .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported neurotoxic effects between in vitro and in vivo models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.